![molecular formula C22H20N2O B13716810 10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with a pyrrolidinylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol derivatives with appropriate reagents.
Substitution with Pyrrolidinylphenyl Group: The phenoxazine core is then subjected to a substitution reaction with 4-(1-pyrrolidinyl)phenyl halides under basic conditions to introduce the pyrrolidinylphenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives of phenoxazine.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology, due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Phenyl-10H-phenothiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the core.
10-Phenyl-10H-phenoxazine: Lacks the pyrrolidinyl group, making it less complex.
10-[4-(1-Pyrrolidinyl)-2-butynyl]-10H-phenothiazine: Contains a butynyl group instead of a phenyl group.
Uniqueness
10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine is unique due to the presence of both the phenoxazine core and the pyrrolidinylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H20N2O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
10-(4-pyrrolidin-1-ylphenyl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-3-9-21-19(7-1)24(20-8-2-4-10-22(20)25-21)18-13-11-17(12-14-18)23-15-5-6-16-23/h1-4,7-14H,5-6,15-16H2 |
InChI-Schlüssel |
LDTMOWCLZVKSCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


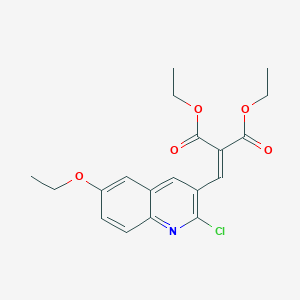
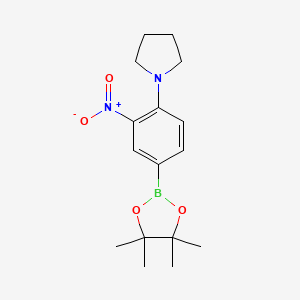
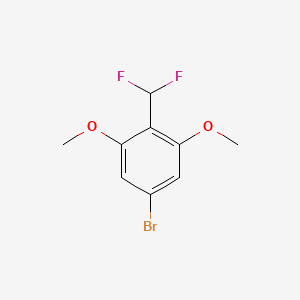
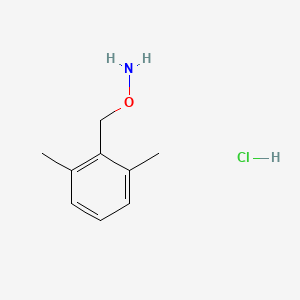
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
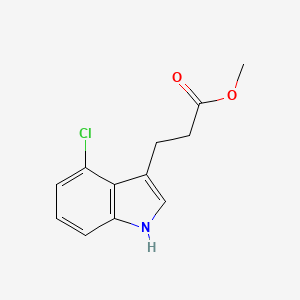
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
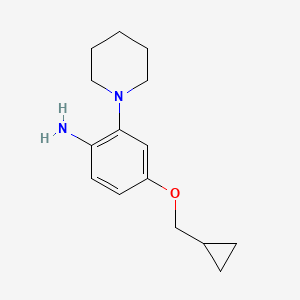

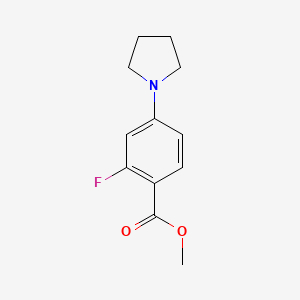
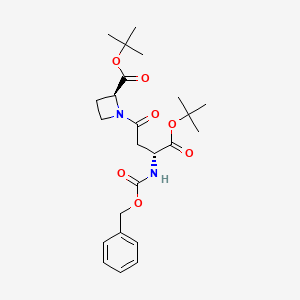
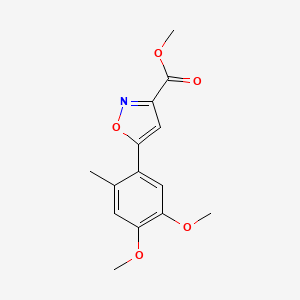
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

